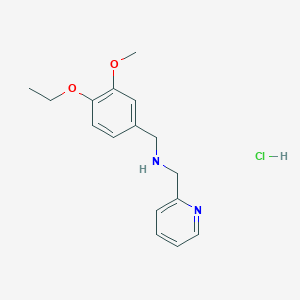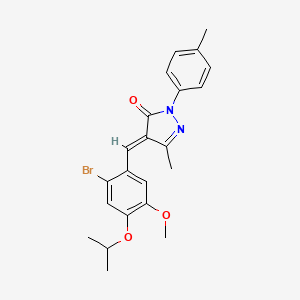![molecular formula C15H12ClFN2O2 B5467881 N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5467881.png)
N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide, commonly known as ACY-1215, is a small molecule drug that has been developed as a potential treatment for cancer and other diseases. ACY-1215 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a key role in regulating cellular processes such as gene expression, protein degradation, and cytoskeleton dynamics.
作用機序
The mechanism of action of ACY-1215 involves its selective inhibition of N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide, which leads to the accumulation of acetylated proteins in cells. This compound is known to regulate the activity of several key proteins involved in cancer cell growth and survival, including HSP90, cortactin, and β-catenin. By inhibiting this compound, ACY-1215 disrupts the function of these proteins and induces cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, ACY-1215 has been shown to have other biochemical and physiological effects. For example, ACY-1215 has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. ACY-1215 has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of ACY-1215 for lab experiments is its high selectivity for N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide, which reduces the risk of off-target effects. ACY-1215 is also relatively stable and can be easily synthesized in large quantities, making it suitable for use in high-throughput screening assays. However, one limitation of ACY-1215 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on ACY-1215. One area of interest is the development of combination therapies that combine ACY-1215 with other drugs to enhance its anti-cancer effects. Another area of interest is the development of new formulations of ACY-1215 that improve its solubility and bioavailability. Finally, there is interest in exploring the potential of ACY-1215 as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, ACY-1215 is a promising small molecule drug that has shown efficacy in preclinical models of cancer and other diseases. Its selective inhibition of N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide makes it an attractive target for drug development, and its potential for use in combination therapies and in other disease areas makes it an exciting area of research.
合成法
The synthesis of ACY-1215 involves several steps, including the reaction of 2-chloro-4-fluoroaniline with acetic anhydride to form N-acetyl-2-chloro-4-fluoroaniline, which is then reacted with 3-aminobenzoic acid to form ACY-1215. The synthesis of ACY-1215 has been optimized to improve its yield and purity, making it suitable for use in scientific research.
科学的研究の応用
ACY-1215 has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that ACY-1215 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that ACY-1215 can inhibit tumor growth and metastasis in animal models of multiple myeloma, breast cancer, and other malignancies.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)13-6-5-10(17)7-14(13)16/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLPQQDIVZRANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-difluorobenzyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5467820.png)
![2-[2-(2-thienyl)vinyl]-8-quinolinol](/img/structure/B5467834.png)
![1-ethyl-3-methyl-4-[(pyridin-3-yloxy)acetyl]piperazin-2-one](/img/structure/B5467842.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467847.png)
![4-[4-(methylsulfonyl)phenyl]-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5467853.png)
![3-[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5467861.png)
![N-[(5-isobutyl-3-isoxazolyl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5467867.png)
![8-(3,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5467892.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5467898.png)
![2-methoxy-N-methyl-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5467905.png)

![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5467913.png)

![2-[3-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-1H-indol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5467924.png)